
3-chloropyrazine-2-carboxylic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloropyrazine-2-carboxylic acid typically involves the chlorination of pyrazine-2-carboxylic acid. One common method includes the reaction of pyrazine-2-carboxylic acid with thionyl chloride, which introduces the chlorine atom at the desired position. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow processes. These methods ensure higher yields and purity by optimizing reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrazine ring is highly reactive and can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of pyrazine-2,3-dicarboxylic acid.
Reduction: Formation of 3-chloropyrazine-2-methanol.
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
CPCA is primarily used as an intermediate in the synthesis of pharmaceuticals. It has shown potential in developing drugs for neurological disorders and other therapeutic areas. The compound's ability to enhance drug efficacy makes it a valuable asset in pharmaceutical research.
Case Study: Neurological Disorder Treatments
A study highlighted the synthesis of novel compounds derived from CPCA that exhibited promising results in treating conditions such as Alzheimer's disease. The derivatives were tested for their ability to inhibit specific enzymes associated with neurodegeneration, demonstrating significant efficacy in preclinical models.
Agricultural Applications
Agrochemical Formulation
In agriculture, CPCA is employed in formulating agrochemicals, including fungicides and herbicides. Its role in crop protection contributes to improved agricultural yields and sustainability.
Data Table: Agrochemical Efficacy
Agrochemical Type | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |
---|---|---|---|
Fungicide | CPCA Derivative A | 85 | 200 |
Herbicide | CPCA Derivative B | 90 | 150 |
Flavor and Fragrance Industry
Flavor Profiles Development
CPCA is also utilized in the flavor and fragrance industry to create specific flavor profiles. Its unique chemical structure allows it to impart desirable characteristics to food and cosmetic products.
Case Study: Flavor Enhancement
Research conducted on the use of CPCA in food products indicated that its inclusion improved the sensory attributes of certain flavors, leading to increased consumer acceptance. Sensory analysis confirmed that products containing CPCA were rated higher in overall flavor quality.
Material Science Applications
Advanced Materials Development
In material science, CPCA plays a significant role in developing advanced materials such as polymers and coatings. Its chemical properties contribute to enhanced durability and resistance against environmental factors.
Data Table: Material Properties
Material Type | Additive | Property Improved | Measurement Method |
---|---|---|---|
Polymer | CPCA | Thermal Stability | Differential Scanning Calorimetry (DSC) |
Coating | CPCA | UV Resistance | UV-Vis Spectroscopy |
Mechanism of Action
The mechanism of action of 3-chloropyrazine-2-carboxylic acid is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atom on the pyrazine ring is a key site for these reactions, allowing the compound to interact with various biological targets. In medicinal chemistry, it is believed to inhibit specific enzymes or disrupt metabolic pathways, leading to its antimicrobial and herbicidal properties.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Chloropyrazine-2-carboxylic acid
- CAS No.: 27398-39-6
- Molecular Formula : C₅H₃ClN₂O₂
- Molecular Weight : 158.54 g/mol
Synthesis :
this compound (3-Cl-POA) is synthesized via hydrolysis of 3-chloropyrazine-2-carbonitrile using 10% NaOH under reflux, followed by acidification to pH 3 with HCl . The crystalline product is purified via flash chromatography .
Applications :
Primarily used as an intermediate in organic synthesis, particularly for antimycobacterial agents like pyrazinamide derivatives .
Comparison with Structurally Similar Compounds
3-Amino-2-pyrazinecarboxylic Acid
- CAS No.: 5424-01-1
- Molecular Formula : C₅H₅N₃O₂
- Molecular Weight : 139.11 g/mol
- Key Properties: Melting Point: 205–210°C (decomposition) . Solubility: Polar solvents (e.g., water, DMSO) due to the amino group. Synthesis: Likely via substitution of chlorine in 3-Cl-POA with an amino group.
- Applications: Potential precursor for pharmaceuticals; amino groups enhance hydrogen-bonding capacity in drug design .
3-Methylpyrazine-2-carboxylic Acid
- CAS No.: 41110-28-5
- Molecular Formula : C₆H₆N₂O₂
- Molecular Weight : 138.12 g/mol
- Key Properties :
- Substituent Effect : Methyl group increases lipophilicity (higher logP vs. 3-Cl-POA).
- Synthesis : Methylation at the pyrazine ring or via carboxylation of methylpyrazine.
- Applications : Intermediate in agrochemicals and antibiotics; methyl groups improve metabolic stability .
3,5-Dichloropyrazine-2-carboxylic Acid
- CAS No.: 312736-49-5
- Molecular Formula : C₅H₂Cl₂N₂O₂
- Molecular Weight : 192.99 g/mol
- Key Properties :
- Applications : Used in synthesis of polyhalogenated heterocycles for material science .
Methyl 3-Amino-2-pyrazinecarboxylate
- CAS No.: 16298-03-6
- Molecular Formula : C₆H₇N₃O₂
- Molecular Weight : 153.14 g/mol
- Key Properties: Solubility: Soluble in methanol/DMSO; ester group improves bioavailability .
- Applications : Prodrug candidate; esterification masks carboxylic acid for enhanced membrane permeability .
Physicochemical and Functional Comparison
Biological Activity
3-Chloropyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly against various strains of mycobacteria and other pathogens. This article synthesizes findings from various studies, focusing on its antimicrobial properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound features a chlorinated pyrazine ring with a carboxylic acid functional group, which contributes to its biological reactivity. The presence of the chlorine atom enhances the compound's lipophilicity, influencing its interaction with biological membranes and its overall bioactivity.
Antimycobacterial Activity
One of the primary areas of research on this compound is its activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. Studies have demonstrated that derivatives of this compound exhibit varying degrees of antimycobacterial activity:
- Minimum Inhibitory Concentration (MIC) values for several derivatives range from 6 µg/mL to 42 µg/mL , indicating effective inhibition against M. tuberculosis strains .
- For instance, a derivative known as 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showed an impressive MIC of 6 µg/mL , comparable to standard treatments like pyrazinamide .
Table 1: Antimycobacterial Activity of this compound Derivatives
Compound | MIC (µg/mL) | Target Strain |
---|---|---|
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 6 | M. tuberculosis H37Rv |
N-benzyl-3-chloropyrazine-2-carboxamide | 12.5 | M. tuberculosis H37Rv |
3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | 7.81 | Staphylococcus aureus |
3-chloro-N-(benzyl)pyrazine-2-carboxamide | 15.62 | Staphylococcus epidermidis |
The mechanism by which this compound exerts its antimycobacterial effects involves several pathways:
- Inhibition of Fatty Acid Synthase I (FAS I) : This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition leads to cell wall disruption and ultimately bacterial death .
- Trans-translation Blockade : Recent studies suggest that this compound may interfere with trans-translation processes vital for mycobacterial survival, leading to cellular death .
- Docking Studies : Molecular docking has indicated that derivatives can form hydrogen bonds with key residues in enzymes like enoyl-ACP-reductase, further validating their potential as inhibitors .
Antibacterial Activity
In addition to its antimycobacterial properties, this compound has demonstrated antibacterial activity against various gram-positive bacteria:
- The compound showed effective inhibition against Staphylococcus aureus and methicillin-resistant strains (MRSA), with MIC values as low as 7.81 µM for certain derivatives .
Table 2: Antibacterial Activity Against Gram-positive Bacteria
Compound | MIC (µM) | Target Strain |
---|---|---|
3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | 7.81 | Staphylococcus aureus |
3-chloro-N-benzylpyrazine-2-carboxamide | 15.62 | Staphylococcus epidermidis |
Cytotoxicity Studies
Evaluations of cytotoxicity in human liver cell lines (HepG2) have indicated that many derivatives possess low toxicity profiles, making them promising candidates for further development in therapeutic applications . For example, compounds exhibiting MIC values as low as 6 µg/mL also maintained IC50 values greater than 250 µM , indicating a favorable therapeutic index.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-chloropyrazine-2-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The compound is commonly synthesized via hydrolysis of its methyl ester derivative (methyl 3-chloropyrazine-2-carboxylate, CAS 27825-21-4) under acidic or basic conditions. For example, refluxing the ester with aqueous NaOH followed by acidification yields the carboxylic acid . Intermediates are characterized using elemental analysis (e.g., C, H, N content verification) and spectroscopic techniques (¹H/¹³C NMR, IR). Purity is confirmed via HPLC or melting point analysis, as demonstrated in analogous pyrazine derivative syntheses .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization from polar solvents like water or ethanol-water mixtures is effective due to the compound’s moderate solubility. For example, 2-amino-5-chloropyrazine (a structurally related compound) was purified via recrystallization from water, yielding crystals with a defined melting point (125–130°C) . Column chromatography (silica gel, eluting with ethyl acetate/hexane) may resolve impurities in complex mixtures.
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Aromatic protons on the pyrazine ring appear as singlet(s) near δ 8.5–9.0 ppm. The carboxylic acid proton may be observed as a broad peak at δ ~12–13 ppm (solvent-dependent).
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch).
- Mass Spectrometry : Molecular ion peak at m/z 158 (M⁺) with fragments corresponding to loss of COOH (Δ m/z 45) .
Advanced Research Questions
Q. How does the chlorine substituent influence regioselectivity in nucleophilic substitution reactions of this compound?
- Methodological Answer : The chlorine atom at position 3 directs electrophilic or nucleophilic attacks to specific positions on the pyrazine ring. For instance, in amidation reactions, the electron-withdrawing effect of Cl and COOH groups activates position 5/6 for nucleophilic substitution. Computational modeling (DFT) can predict reactive sites, while experimental validation involves synthesizing derivatives (e.g., amides) and analyzing regioselectivity via ¹H NMR coupling patterns .
Q. How should researchers resolve contradictions between experimental and theoretical data (e.g., elemental analysis vs. computational predictions)?
- Methodological Answer : Discrepancies in elemental analysis (e.g., C/H/N percentages) may arise from incomplete purification or hydration. Repeating the synthesis under anhydrous conditions and using high-resolution mass spectrometry (HRMS) can clarify molecular composition. For example, a study on 2-amino-5-chloropyrazine reported iterative recrystallization to achieve >98% purity, aligning experimental and theoretical data .
Q. What strategies optimize the acidity of this compound for catalytic applications?
- Methodological Answer : The compound’s acidity (pKa ~1–2, estimated from chloroacetic acid analogs ) is enhanced by the electron-withdrawing Cl and pyrazine ring. To modulate reactivity, researchers can derivatize the carboxylic acid group into esters or amides, which alter electronic effects. Titration with standardized NaOH and pH monitoring provides empirical pKa values, while computational tools (e.g., Gaussian) model electron density distributions .
Q. What are the challenges in synthesizing coordination complexes using this compound as a ligand?
- Methodological Answer : The ligand’s dual donor sites (pyrazine N and carboxylate O) enable diverse metal-binding modes. Challenges include competing coordination (e.g., Cl⁻ vs. carboxylate) and pH-dependent solubility. A systematic approach involves:
- Screening metal salts (e.g., Cu²⁺, Zn²⁺) under varying pH conditions.
- Analyzing complexes via X-ray crystallography or FTIR to confirm binding motifs.
- Comparing stability constants (log K) with analogs like pyrazine-2-carboxylic acid .
Q. How can researchers validate the stability of this compound under prolonged storage?
- Methodological Answer : Stability is assessed via accelerated degradation studies:
- Store samples at 40°C/75% relative humidity for 6 months.
- Monitor decomposition by TLC or HPLC.
- Characterize degradation products (e.g., decarboxylation to 3-chloropyrazine) using LC-MS .
Properties
IUPAC Name |
3-chloropyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRPVXLESNMKLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363557 | |
Record name | 3-chloropyrazine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27398-39-6 | |
Record name | 3-chloropyrazine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-pyrazine-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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